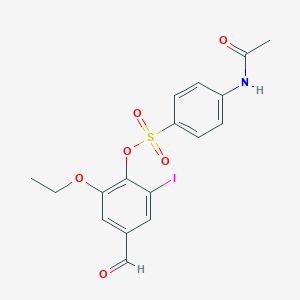

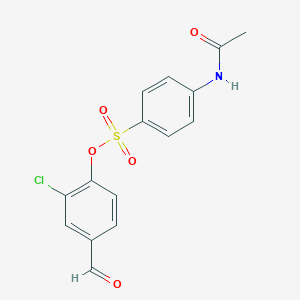

4-(Acetilamino)bencenosulfonato de 2-etoxi-4-formil-6-yodofenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the CAS Number 431925-93-8. It has a molecular weight of 334.11 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-4-formyl-6-iodophenyl acetate . The InChI code is 1S/C11H11IO4/c1-3-15-10-5-8 (6-13)4-9 (12)11 (10)16-7 (2)14/h4-6H,3H2,1-2H3 . This information can be used to deduce the molecular structure of the compound.Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica del “4-(Acetilamino)bencenosulfonato de 2-etoxi-4-formil-6-yodofenilo”, pero lamentablemente, la información disponible en línea es bastante limitada. El compuesto aparece en los sitios web de varios proveedores de productos químicos , pero no se proporcionan aplicaciones detalladas en investigación científica.

Mecanismo De Acción

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate inhibits the activity of GAPDH by binding to the enzyme at the active site. This binding prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is a key step in glycolysis. This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which ultimately leads to cell death.

Biochemical and Physiological Effects:

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been reported to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, the exact biochemical and physiological effects of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate are still being investigated.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate in lab experiments is its specificity for inhibiting GAPDH. This allows researchers to study the role of GAPDH in various cellular processes and diseases. However, one limitation of using 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is its potential toxicity to cells. It has been reported to induce cell death at high concentrations, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Another direction is to study the mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate may allow for the production of higher yields and purities, which could facilitate its use in future research.

Métodos De Síntesis

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate involves the reaction of ethyl 2-iodobenzoate with 4-aminobenzenesulfonic acid in the presence of sodium hydride and acetic anhydride. The resulting product is then treated with sodium borohydride and acetic acid to obtain 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate. This method has been reported to yield a high purity of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate with a yield of around 60-70%.

Safety and Hazards

Propiedades

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXZFDQTPANDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B475572.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B475854.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)

![ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B475860.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B475863.png)